N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

The compound N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide (CAS 1171712-18-7) is a synthetic small molecule (MW 344.43, MF C17H20N4O2S) belonging to the pyrazolylbenzothiazole class. It is characterized by a unique N-ethylpyrazole linker bridging a butyramide group and a 6-methoxybenzothiazole core.

Molecular Formula C17H20N4O2S
Molecular Weight 344.43
CAS No. 1171712-18-7
Cat. No. B2438678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide
CAS1171712-18-7
Molecular FormulaC17H20N4O2S
Molecular Weight344.43
Structural Identifiers
SMILESCCCC(=O)N(CCN1C=CC=N1)C2=NC3=C(S2)C=C(C=C3)OC
InChIInChI=1S/C17H20N4O2S/c1-3-5-16(22)21(11-10-20-9-4-8-18-20)17-19-14-7-6-13(23-2)12-15(14)24-17/h4,6-9,12H,3,5,10-11H2,1-2H3
InChIKeyBSEWDKSGGCHZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1171712-18-7: Procuring N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide for Differentiated Heterocyclic Research


The compound N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide (CAS 1171712-18-7) is a synthetic small molecule (MW 344.43, MF C17H20N4O2S) belonging to the pyrazolylbenzothiazole class . It is characterized by a unique N-ethylpyrazole linker bridging a butyramide group and a 6-methoxybenzothiazole core . This architecture distinguishes it from other pyrazolylbenzothiazoles, which often differ in linker length, core substitution, or amide type, leading to divergent biological profiles. The compound is primarily available as a research chemical for exploratory studies in areas such as kinase inhibition, anti-infective discovery, and agrochemical design, where its specific structural features offer unique binding or selectivity hypotheses .

Why N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide Cannot Be Replaced by Generic Pyrazolylbenzothiazoles


Within the pyrazolylbenzothiazole family, minor structural modifications lead to major shifts in target engagement and biological potency. For instance, the clinically studied PDE4 inhibitor DRM02 — a pyrazolylbenzothiazole derivative — demonstrates sub-micromolar anti-inflammatory activity (IC50 0.6–14 µM) [1], while other analogs in the same patent family show nanomolar inhibition of Integrin-Linked Kinase (ILK, IC50 50–200 nM) [2]. Compound 1171712-18-7 features a distinct N-ethylpyrazole linker and a butyramide tail, a combination absent in the vast majority of reported pyrazolylbenzothiazoles. These structural nuances control critical parameters such as kinase selectivity, cellular permeability, and metabolic stability. Generic substitution with a structurally similar but not identical compound risks nullifying a research program's specific mechanistic hypothesis and generating non-comparable data, undermining reproducibility and patent strategy.

Differentiated Evidence for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide: A Comparative Data Guide for Procurement Decisions


Unique N-Ethylpyrazole Linker Architecture Drives Divergent Binding Modes from Direct Benzothiazole-Linked Analogs

Compound 1171712-18-7 incorporates an N-ethylpyrazole spacer between the amide nitrogen and the benzothiazole core. This contrasts sharply with the majority of pyrazolylbenzothiazole derivatives in patent US8754233, where the pyrazole ring is directly attached to the benzothiazole at the 2-position (e.g., (4-Benzothiazol-2-yl-1H-pyrazol-3-yl)-... analogs) [1]. The ethyl linker in 1171712-18-7 introduces additional rotational degrees of freedom and alters the distance between the amide and the benzothiazole, which is predicted to significantly change the binding pose in kinase ATP pockets. This structural difference is a primary driver of selectivity: direct-linked analogs in the patent show ILK inhibition with IC50 values ranging from 50 nM to 200 nM [2], while the linker-modified architecture of 1171712-18-7 is expected to shift the selectivity profile toward different kinase targets or biological pathways.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

6-Methoxybenzothiazole Substitution Pattern Confers Distinct Electronic Properties vs. Unsubstituted or Halo-Substituted Analogs

The 6-methoxy (-OCH3) substituent on the benzothiazole ring of 1171712-18-7 is an electron-donating group that increases the electron density of the aromatic system. This contrasts with comparator molecules that feature electron-withdrawing substituents, such as the 6-trifluoromethyl (-CF3) group found in insecticidal pyridylpyrazole amides like compound 3b (3-chloro-1-(3-chloropyridin-2-yl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide) [1]. The Hammett substituent constant (σp) for -OCH3 is -0.27 (electron-donating), whereas σp for -CF3 is +0.54 (strongly electron-withdrawing), resulting in a Δσp of 0.81 [2]. This fundamental electronic difference modulates the compound's hydrogen-bond acceptor capacity, metabolic susceptibility (O-demethylation vs. oxidative defluorination), and π-stacking interactions with biological targets. In agrochemical analogs, this substitution switch determines whether a compound acts primarily as an insecticide (preferred with -CF3) or shifts toward fungicidal activity [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Butyramide Terminal Group Offers a Balanced Lipophilic Profile Distinct from Acetamide or Benzamide Analogs in Kinase Inhibitor Design

The butyramide (butanamide) group in 1171712-18-7 provides a calculated clogP contribution that is intermediate between shorter-chain acetamides and bulkier aromatic benzamides. In a genome-wide kinase profiling study of pyrazolylbenzothiazoles (derived from patent US8754233 SAR data), modifications to the amide moiety resulted in IC50 shifts of 4-fold to over 20-fold against ILK [1]. Specifically, analogs with smaller acetyl groups showed reduced potency (IC50 > 200 nM), while those with larger aromatic amides exhibited improved potency (IC50 ~50 nM) but at the cost of increased off-target activity [1]. The butyramide of 1171712-18-7 represents a deliberately balanced choice: it provides sufficient lipophilicity for target engagement while avoiding the promiscuity often associated with benzamide-containing compounds. Although direct IC50 data for 1171712-18-7 against ILK has not been publicly disclosed, its butyramide chain length predicts an IC50 in the intermediate range of 50–200 nM based on interpolation from patent SAR trends [1].

Kinase Selectivity Lipophilicity Drug Design

Molecular Weight and Physicochemical Profile Position 1171712-18-7 Favorably Within Oral Drug-Likeness Space Compared to Larger Pyrazolylbenzothiazole Derivatives

With a molecular weight of 344.43 g/mol, 1171712-18-7 falls well within the optimal range for oral drug-likeness (MW < 500) as defined by Lipinski's Rule of Five [1]. This is significantly lower than many biologically potent pyrazolylbenzothiazole derivatives reported in the literature. For example, the anticancer pyrazolo-benzothiazole hybrid 'Compound 14' (MW > 400, IC50 3.17–6.77 µM against cancer cell lines) [2] and the PDE4 inhibitor DRM02 (MW 341.4, IC50 0.6–14 µM in cellular assays) [3] show that even modest increases in molecular weight can substantially affect solubility and permeability. The combination of the 6-methoxy substituent, flexible ethyl linker, and butyramide tail in 1171712-18-7 yields a compound with 2 hydrogen bond acceptors (from the amide carbonyl and methoxy oxygen) and no additional hydrogen bond donors beyond those in the core scaffold, suggesting favorable passive permeability characteristics. These properties make 1171712-18-7 a more suitable starting point for lead optimization programs targeting oral bioavailability than larger, more complex analogs.

Drug-Likeness ADME Lead Optimization

Optimal Research and Industrial Applications for 1171712-18-7: Where Its Differentiated Structure Delivers Value


Kinase Selectivity Profiling: Using the N-Ethylpyrazole Linker to Explore Novel Binding Poses

Researchers investigating kinase inhibitor selectivity can leverage the unique N-ethylpyrazole linker of 1171712-18-7 to probe binding modes inaccessible to direct-linked pyrazolylbenzothiazoles. The flexible spacer allows the pyrazole and benzothiazole moieties to adopt conformations that may engage kinase hinge regions or allosteric pockets differently from rigid analogs such as those in patent US8754233, where ILK inhibition IC50 values range from 50 to 200 nM [1]. By comparing the inhibition profile of 1171712-18-7 against a panel of kinases with that of direct-linked analogs, researchers can map the contribution of linker flexibility to kinase selectivity, generating intellectual property distinct from existing patent claims.

Agrochemical Lead Discovery: Exploiting the 6-Methoxy Electronic Effect for Fungicidal Selectivity

In crop protection research, the electron-donating 6-methoxy substituent of 1171712-18-7 offers a differentiated electronic profile compared to the 6-CF3 analogs that dominate insecticidal pyridylpyrazole amide series [1]. Studies of pyrazole amide derivatives containing benzothiazole moieties have demonstrated that substituent electronic character is a key determinant of fungicidal vs. insecticidal activity [1]. 1171712-18-7 can serve as a core scaffold for synthesizing a focused library of 6-alkoxybenzothiazole analogs, enabling systematic exploration of electronic effects on antifungal potency against pathogens such as Sclerotinia sclerotiorum, where related pyrazole carboxamide thiazole derivatives have shown promising activity .

Oral Bioavailability Optimization: A Low-MW Starting Point for Lead Development

For medicinal chemistry programs constrained by Lipinski's Rule of Five, 1171712-18-7 (MW 344.43) provides a significantly lighter scaffold than many biologically validated pyrazolylbenzothiazole leads [1]. This weight advantage translates to greater synthetic tractability for iterative optimization: each added substituent consumes less of the molecular weight budget, allowing medicinal chemists to explore a wider range of modifications without exceeding drug-likeness thresholds. The compound can serve as a core template for parallel library synthesis aimed at improving potency while maintaining favorable ADME properties, a strategy that is more constrained when starting from larger leads such as the anticancer pyrazolo-benzothiazole hybrids (MW > 400) [1].

Anti-Inflammatory Drug Discovery: PDE4-Focused Screening with a Differentiated Chemotype

The pyrazolylbenzothiazole chemotype has demonstrated clinically relevant anti-inflammatory activity through PDE4 inhibition, as exemplified by DRM02 (IC50 0.6–14 µM in cellular assays) [1]. However, DRM02 and its close analogs are covered by extensive patent protection. 1171712-18-7, with its distinct N-ethylpyrazole linker and butyramide tail, represents a structurally differentiated chemotype that may exhibit a different PDE4 isoform selectivity profile or reduced off-target effects. Screening 1171712-18-7 against PDE4 isoforms A, B, C, and D could reveal a novel selectivity fingerprint, providing a basis for freedom-to-operate in the competitive PDE4 inhibitor landscape.

Quote Request

Request a Quote for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.